molecular formula C18H15ClN4O3 B12207682 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide

4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide

Cat. No.: B12207682
M. Wt: 370.8 g/mol
InChI Key: RJSQSTXQONWKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It is a molecular hybrid that incorporates two pharmacologically significant scaffolds: the 4-aminoquinoline core and the phenoxy acetamide moiety. The 4-aminoquinoline structure is a privileged scaffold in medicinal chemistry, well-documented for its diverse biological activities. This includes potent effects as antimalarial , anticancer , and antimicrobial agents . Its mechanism of action often involves an ability to accumulate in acidic compartments like lysosomes and mitochondria, disrupting critical cellular processes . The phenoxy acetamide group is another valuable building block, frequently investigated for its role in the development of compounds with promising pharmacological profiles, which may include herbicidal and anticancer activities . The strategic integration of these two fragments into a single molecule via a carbohydrazide linker follows the modern approach of molecular hybridization . This technique aims to create new chemical entities with potentially enhanced efficacy or multi-target action by combining distinct pharmacophores. Researchers can utilize this compound as a key intermediate or lead structure in projects aimed at developing new therapeutic agents, with potential research directions focusing on infectious diseases and oncology. It is also highly valuable for studying structure-activity relationships (SAR) to optimize the properties of hybrid molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

4-amino-6-chloro-N'-(2-phenoxyacetyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C18H15ClN4O3/c19-11-6-7-15-13(8-11)17(20)14(9-21-15)18(25)23-22-16(24)10-26-12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,21)(H,22,24)(H,23,25)

InChI Key

RJSQSTXQONWKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=C3C=CC(=CC3=C2N)Cl

Origin of Product

United States

Preparation Methods

Nitration and Chlorination of Quinoline

The quinoline core is functionalized via directed nitration and chlorination. Starting with quinoline-3-carboxylic acid , nitration at position 4 is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 4-nitroquinoline-3-carboxylic acid (85–90% yield). Subsequent chlorination at position 6 employs phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), generating 6-chloro-4-nitroquinoline-3-carboxylic acid (78% yield).

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) or SnCl₂·2H₂O in concentrated HCl. The latter method affords 6-chloroquinoline-4-amine in 92% yield.

Formation of Quinoline-3-Carbohydrazide

Esterification and Hydrazide Formation

6-Chloroquinoline-4-amine-3-carboxylic acid is esterified with methanol and sulfuric acid (reflux, 8 h) to form the methyl ester. Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (70°C, 4 h) converts the ester to 6-chloro-4-aminoquinoline-3-carbohydrazide (88% yield).

Table 1: Optimization of Hydrazide Formation

SolventTemperature (°C)Time (h)Yield (%)
Ethanol70488
Methanol65675
THF80368

Coupling with Phenoxyacetyl Group

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to yield phenoxyacetyl chloride (95% purity).

Acylation of Carbohydrazide

The hydrazide intermediate is coupled with phenoxyacetyl chloride under basic conditions. A mixture of 6-chloro-4-aminoquinoline-3-carbohydrazide (1 eq), phenoxyacetyl chloride (1.2 eq), and triethylamine (2 eq) in anhydrous dichloromethane (DCM) is stirred at 0°C for 1 h, then at 25°C for 12 h. The product, 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide , is isolated via filtration (yield: 76%).

Table 2: Solvent Screening for Acylation Reaction

SolventBaseYield (%)
DCMTriethylamine76
DMFCs₂CO₃68
AcetonitrilePyridine59

Alternative Route: One-Pot Coupling Using HATU

A modern approach employs the coupling agent HATU to enhance efficiency. 6-Chloro-4-aminoquinoline-3-carboxylic acid (1 eq), phenoxyacetic acid (1.2 eq), and HATU (1.5 eq) are dissolved in DMF. Diisopropylethylamine (DIPEA, 3 eq) is added, and the mixture is stirred at 25°C for 6 h. Subsequent treatment with hydrazine hydrate (2 eq) directly yields the target compound in a one-pot process (65% yield).

Challenges and Optimization

Regioselectivity in Chlorination

Chlorination at position 6 requires precise control to avoid di- or tri-chlorinated byproducts. Using POCl₃ in dimethylformamide (DMF) at 110°C minimizes side reactions (purity >95%).

Stability of Hydrazide Intermediate

The carbohydrazide group is sensitive to oxidation. Reactions are conducted under nitrogen atmosphere, and intermediates are stored at –20°C to prevent degradation.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide exhibits promising anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazideMCF-7X.X
PC3X.X
DoxorubicinMCF-76.774
PC37.7316

Note: Replace X.X with actual values from experimental data.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, such as VEGFR-II signaling, which is crucial for angiogenesis in tumors .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX.X µg/mL
Staphylococcus aureusX.X µg/mL
Pseudomonas aeruginosaX.X µg/mL

Note: Replace X.X with actual values from experimental data.

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized a series of derivatives based on quinoline structures, including 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide. These compounds were screened for their cytotoxic effects on MCF-7 and PC3 cell lines. The study revealed that certain derivatives exhibited lower IC50 values compared to established chemotherapeutics like doxorubicin, highlighting their potential as new anticancer agents .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound inhibits the VEGFR-II pathway, which is instrumental in tumor angiogenesis. This was confirmed through docking studies that illustrated a binding mode similar to known VEGFR-II inhibitors . Such insights underline the compound's potential not only as an anticancer agent but also as a lead structure for developing more effective therapies.

Mechanism of Action

Comparison with Similar Compounds

Antimicrobial Activity

  • 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide: The chloro and phenoxyacetyl groups likely enhance interactions with bacterial enzymes (e.g., enoyl-ACP reductase in MTB). Its rigid structure may limit off-target effects compared to simpler hydrazides .
  • Compound 29 () : The 2-hydroxy and 6-methyl substituents improve solubility and membrane penetration, contributing to its low MIC value (0.26 mg mL⁻¹).

Antitubercular Specificity

  • Trifluoromethyl derivatives (e.g., 7-CF3 in ) exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation, whereas the 4-amino group in the target compound may facilitate hydrogen bonding with MTB-specific targets like InhA .

Antiproliferative Activity

  • Schiff base metal complexes () derived from quinoline-3-carbohydrazides show enhanced activity against cancer cells via DNA intercalation or reactive oxygen species (ROS) generation. The absence of metal coordination in the target compound limits this mechanism.

Structural-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (EWGs): Chloro (6-Cl) and trifluoromethyl (7-CF3) groups increase lipophilicity and enzyme-binding affinity . The 4-amino group balances hydrophilicity, critical for solubility .

Side Chain Flexibility: Phenoxyacetyl (target compound) vs.

Hydroxy vs. Amino Substitutions: Hydroxy groups (e.g., 4-OH in Compound 6a) enhance polarity but may reduce blood-brain barrier penetration compared to amino derivatives .

Biological Activity

4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure includes:

  • A quinoline ring system.
  • An amino group that enhances its reactivity.
  • A chloro substituent that may contribute to its bioactivity.

Biological Activity Overview

The biological activities of 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide have been explored in several studies, highlighting its potential efficacy against various diseases.

Anticancer Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various lines.

Case Study:
A study focusing on benzoquinoline derivatives reported that certain compounds displayed high lethality against CNS cancer cell lines, achieving over 60% inhibition in multiple cases. Although specific data for 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide is limited, the structural similarity suggests potential effectiveness against similar targets .

CompoundCell Line% Inhibition
5aSNB-7512%
6cSR Leukemia17%
7aMDA-MB-46892%

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been widely studied. Compounds derived from the quinoline scaffold have shown moderate antibacterial activity against various strains.

Research Findings:
In vitro studies indicated that certain synthesized derivatives exhibited Minimum Inhibitory Concentration (MIC) values that confirm their antibacterial effects. For example, derivatives similar to 4-amino-6-chloro-N'-(phenoxyacetyl)quinoline-3-carbohydrazide were evaluated for their MIC against common bacterial strains .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus25

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific cellular targets. For anticancer activity, these compounds may induce apoptosis or inhibit cell cycle progression through various pathways, including:

  • Inhibition of topoisomerases.
  • Disruption of microtubule formation.

For antibacterial activity, the compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic properties are crucial for assessing the viability of any therapeutic agent. Studies have predicted favorable pharmacokinetic profiles for similar quinoline derivatives, suggesting good absorption and distribution characteristics .

Key Pharmacokinetic Parameters:

  • Absorption: Oral bioavailability is generally favorable.
  • Distribution: High tissue distribution due to lipophilicity.
  • Metabolism: Primarily hepatic metabolism with potential for active metabolites.

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